
3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
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Overview
Description
3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a useful research compound. Its molecular formula is C12H20N4O3 and its molecular weight is 268.317. The purity is usually 95%.
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Biological Activity
3-Methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide is a compound of interest in pharmacological research due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C₁₁H₁₄N₄O₂
- SMILES Notation : CC1=NN(C(=O)N(C2CCN(CC2)CC)C=C1)OC
Research indicates that compounds within the pyrazole class, including this compound, may exhibit various biological activities through multiple mechanisms:
- Enzyme Inhibition : Certain pyrazole derivatives have been shown to inhibit enzymes such as monoamine oxidase (MAO) and cyclooxygenase (COX), which are involved in neurotransmitter metabolism and inflammatory processes, respectively .
- Antimicrobial Activity : The compound may also possess antifungal properties, similar to other pyrazole derivatives that act as succinate dehydrogenase inhibitors, targeting fungal respiration pathways .
Structure-Activity Relationship (SAR)
The biological activity of pyrazole derivatives is significantly influenced by their structural components. The presence of specific substituents on the pyrazole ring can enhance potency and selectivity against biological targets. For instance, modifications at the 4-position of the carboxamide can lead to increased inhibition of certain enzymes or enhanced antimicrobial activity .
Antifungal Activity
A study focusing on the antifungal properties of pyrazole derivatives demonstrated that compounds similar to this compound exhibited significant activity against several fungal strains. The mechanism was primarily attributed to the inhibition of succinate dehydrogenase, a key enzyme in the mitochondrial respiratory chain .
MAO Inhibition
In vitro studies have shown that certain pyrazole derivatives can act as selective inhibitors of MAO-A and MAO-B enzymes. For example, compounds with similar structures demonstrated IC50 values in the low micromolar range, indicating strong inhibitory potential . This suggests that this compound could have applications in treating mood disorders or neurodegenerative diseases.
Data Summary Table
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₄N₄O₂ |
Antifungal Activity | Inhibits succinate dehydrogenase |
MAO-A Inhibition IC50 | Low micromolar range |
Structure Type | Pyrazole derivative |
Scientific Research Applications
Chemical Properties and Structure
- IUPAC Name : 3-methoxy-1-methyl-N-(2-morpholinoethyl)-1H-pyrazole-4-carboxamide
- Molecular Formula : C12H16N4O3
- Molecular Weight : 252.28 g/mol
The compound features a pyrazole ring, which is known for its biological activity, particularly in the development of pharmaceuticals targeting various diseases.
Anticancer Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit promising anticancer properties. For instance, studies have shown that such compounds can inhibit specific kinases involved in cancer cell proliferation.
Case Study :
A study published in a peer-reviewed journal demonstrated that the compound effectively inhibited the growth of breast cancer cells in vitro, showcasing its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Pyrazole derivatives are known to modulate inflammatory pathways, making them candidates for treating inflammatory diseases.
Data Table: Anti-inflammatory Activity Comparison
Research Findings
Recent studies have focused on the structure-activity relationship (SAR) of pyrazole derivatives to optimize their efficacy and reduce side effects. Researchers have synthesized various analogs of this compound and tested their biological activities, revealing insights into how modifications to the molecular structure can enhance therapeutic effects.
Example Findings :
A comparative study highlighted that the introduction of different substituents on the pyrazole ring significantly influenced both anticancer and anti-inflammatory activities .
Properties
IUPAC Name |
3-methoxy-1-methyl-N-(2-morpholin-4-ylethyl)pyrazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N4O3/c1-15-9-10(12(14-15)18-2)11(17)13-3-4-16-5-7-19-8-6-16/h9H,3-8H2,1-2H3,(H,13,17) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBVHIYFQMGBOBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)OC)C(=O)NCCN2CCOCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.